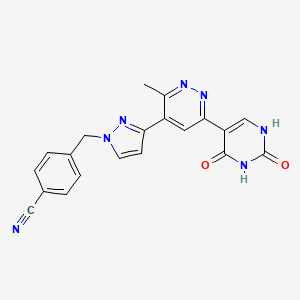

CD73-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H15N7O2 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C20H15N7O2/c1-12-15(8-18(25-24-12)16-10-22-20(29)23-19(16)28)17-6-7-27(26-17)11-14-4-2-13(9-21)3-5-14/h2-8,10H,11H2,1H3,(H2,22,23,28,29) |

InChI Key |

ICMVFAXBUDSHPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1C2=NN(C=C2)CC3=CC=C(C=C3)C#N)C4=CNC(=O)NC4=O |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of CD73 Inhibition in the Tumor Microenvironment: The Case of Quemliclustat (AB680)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of small-molecule CD73 inhibitors, with a primary focus on quemliclustat (AB680), a potent and selective inhibitor of CD73. The document details its impact on the tumor microenvironment (TME), summarizes key preclinical data, outlines relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction: The Immunosuppressive Adenosine Axis in Cancer

The tumor microenvironment is characterized by a complex interplay of cellular and molecular factors that can either promote or suppress anti-tumor immunity. One of the key immunosuppressive pathways is the ecto-nucleotidase cascade, which leads to the accumulation of extracellular adenosine.[1][2] This pathway is primarily driven by two cell-surface enzymes: CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase).[3][4] CD39 initiates the cascade by hydrolyzing extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP).[3] Subsequently, CD73, the rate-limiting enzyme in this process, dephosphorylates AMP to produce adenosine.[1][5]

High concentrations of adenosine within the TME exert potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[6] This signaling cascade ultimately dampens anti-tumor immune responses, facilitating tumor growth, and metastasis.[5] Consequently, targeting the CD39/CD73-adenosine axis has emerged as a promising strategy in cancer immunotherapy.[1][7]

Quemliclustat (AB680): A Potent and Selective CD73 Inhibitor

Quemliclustat (AB680) is a novel, potent, and selective small-molecule inhibitor of CD73.[3][8] It is a reversible, slow-onset competitive inhibitor of human CD73 with a high degree of potency.[7] The development of AB680 stemmed from a medicinal chemistry campaign that optimized its structure for high affinity and selectivity for the CD73 enzyme.[3][7]

Mechanism of Action of Quemliclustat (AB680) on the Tumor Microenvironment

The primary mechanism of action of AB680 is the direct inhibition of the enzymatic activity of CD73.[8][9] By blocking the conversion of AMP to adenosine, AB680 effectively reduces the concentration of immunosuppressive adenosine in the tumor microenvironment.[3][10] This leads to a cascade of downstream effects that collectively restore and enhance anti-tumor immunity.

Extracellular adenosine is a potent suppressor of T-cell function.[8] AB680, by preventing adenosine production, restores the proliferative capacity and effector functions of T cells.[8][9] Specifically, inhibition of CD73 by AB680 leads to:

-

Enhanced T-cell Activation and Proliferation: In the presence of AMP, which would normally be converted to immunosuppressive adenosine, AB680 allows for normal T-cell proliferation.[9]

-

Increased Cytokine Secretion: AB680 treatment restores the secretion of pro-inflammatory cytokines, such as interferon-gamma (IFNγ), by T cells, which is crucial for an effective anti-tumor response.[8][10]

-

Restoration of Cytolytic Capabilities: The ability of cytotoxic T lymphocytes (CTLs) to kill tumor cells is hampered by adenosine. AB680 restores this cytolytic function.[8]

The TME is often infiltrated with immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). Adenosine promotes the expansion and immunosuppressive functions of these cells.[11] Preclinical studies with AB680 have shown a decrease in immune suppressor cells like Tregs and MDSCs within the tumor.[9]

The mechanism of action of AB680 is complementary to that of immune checkpoint inhibitors, such as anti-PD-1 antibodies. Adenosine signaling can suppress T-cell activation even in the presence of PD-1 blockade.[8] By inhibiting CD73, AB680 removes this layer of immunosuppression, thereby enhancing the efficacy of anti-PD-1 therapy.[8][9] Combination treatment with AB680 and anti-PD-1 has demonstrated superior tumor growth inhibition compared to either agent alone in preclinical models.[9]

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of AB680, demonstrating its potency and efficacy.

| Parameter | Value | Species | Reference |

| Ki (Inhibition Constant) | 5 pM | Human | [3][7] |

| IC50 (vs. hCD73) | Dose-dependent inhibition | Human | [8] |

Table 1: In Vitro Potency of Quemliclustat (AB680)

| Model | Treatment | Outcome | Reference |

| Murine B16F10 melanoma | AB680 monotherapy | Inhibition of tumor growth | [9] |

| Murine B16F10 melanoma | AB680 + anti-PD-1 | Enhanced tumor growth inhibition | [9] |

| In vitro human T-cells | AB680 | Restored CD25 expression, IFN-γ production, and proliferation | [10] |

Table 2: In Vivo and In Vitro Efficacy of Quemliclustat (AB680)

Experimental Protocols

This section outlines the general methodologies used in the preclinical evaluation of CD73 inhibitors like AB680.

-

Principle: To measure the ability of the inhibitor to block the conversion of AMP to adenosine by CD73.

-

Method: Recombinant human or mouse CD73 is incubated with its substrate, AMP, in the presence of varying concentrations of the inhibitor (e.g., AB680). The amount of inorganic phosphate or adenosine produced is quantified. A common method for phosphate detection is the malachite green assay.[10]

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Principle: To assess the impact of the inhibitor on T-cell functions that are suppressed by adenosine.

-

Method:

-

Isolate human or murine T cells from peripheral blood or spleen.

-

Activate T cells using anti-CD3/CD28 antibodies or beads.

-

Culture the activated T cells in the presence of AMP (to generate adenosine) with or without the CD73 inhibitor.

-

Proliferation: Measure T-cell proliferation using methods like CFSE dilution by flow cytometry or [3H]`-thymidine incorporation.

-

Cytokine Production: Measure the concentration of cytokines like IFNγ in the culture supernatant using ELISA or cytometric bead array.

-

Cytotoxicity: Co-culture the treated T cells with target tumor cells and measure tumor cell lysis using assays like chromium-51 release or flow cytometry-based methods.

-

-

Principle: To evaluate the anti-tumor efficacy of the CD73 inhibitor alone or in combination with other therapies in a living organism.

-

Method:

-

Syngeneic tumor models (e.g., B16F10 melanoma in C57BL/6 mice) are commonly used to ensure a competent immune system.

-

Tumor cells are implanted subcutaneously or orthotopically into the mice.

-

Once tumors are established, mice are treated with the CD73 inhibitor (e.g., AB680 via intravenous or oral administration), a vehicle control, and/or other therapies like anti-PD-1 antibodies.

-

Tumor growth is monitored by measuring tumor volume over time.

-

At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.

References

- 1. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD73-adenosine reduces immune responses and survival in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 5. assaygenie.com [assaygenie.com]

- 6. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arcusbio.com [arcusbio.com]

- 10. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 11. aacrjournals.org [aacrjournals.org]

The Core Tenets of CD73-IN-6: A Technical Guide to Binding Affinity and Kinetics for Human CD73

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of CD73-IN-6, a representative small molecule inhibitor of human CD73. The document details the binding affinity and kinetics, the experimental protocols for their determination, and the broader context of the CD73 signaling pathway.

Introduction to CD73 and its Role in the Tumor Microenvironment

CD73, or ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway.[1][2] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[3][4] In the tumor microenvironment, the accumulation of extracellular adenosine acts as a potent immunosuppressive molecule.[3][5] Adenosine signals through A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to dampened anti-tumor immune responses.[3][6] Consequently, elevated CD73 expression in tumors is often associated with poor prognosis and resistance to cancer therapies.[1] The inhibition of CD73 is therefore a promising strategy in cancer immunotherapy to restore immune function against tumors.[7][8]

CD73 Signaling Pathway

The canonical pathway for adenosine production in the tumor microenvironment involves the sequential enzymatic activity of CD39 and CD73. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP to produce adenosine.[9] This extracellular adenosine then binds to its receptors on immune cells, initiating downstream signaling that suppresses their cytotoxic functions.[3]

Figure 1. The CD73 signaling pathway and the mechanism of action of this compound.

Binding Affinity and Kinetics of this compound

The efficacy of a CD73 inhibitor is largely determined by its binding affinity and kinetics. High affinity and slow dissociation from the target can lead to sustained target engagement and prolonged pharmacological effects. The binding characteristics of representative potent CD73 small molecule inhibitors for human CD73 are summarized below.

| Inhibitor | K D (pM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Assay Method |

| ORIC-533 | 30 | 1.60 x 10⁶ | 4.84 x 10⁻⁵ | SPR |

| OP-5558 | 64 | 1.25 x 10⁶ | 8.00 x 10⁻⁵ | SPR |

| AB680 | 143 | 1.24 x 10⁶ | 1.78 x 10⁻⁴ | SPR |

Table 1: Binding Affinity and Kinetic Parameters of Potent CD73 Inhibitors for Human CD73. Data sourced from a 2020 presentation by ORIC Pharmaceuticals.[10] K D (equilibrium dissociation constant), k on (association rate constant), k off (dissociation rate constant), SPR (Surface Plasmon Resonance).

Experimental Protocols

The determination of binding affinity and kinetics, as well as the functional inhibitory activity of compounds like this compound, involves a series of biochemical and cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (inhibitor) and an analyte (CD73 protein). This method allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon).

Figure 2. A generalized workflow for determining binding kinetics using Surface Plasmon Resonance.

Enzyme Activity Assay (IC50 Determination)

The functional potency of this compound is determined by its ability to inhibit the enzymatic activity of CD73. A common method is to measure the production of phosphate from the hydrolysis of AMP. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Protocol:

-

Recombinant human CD73 is incubated with a range of concentrations of the inhibitor.

-

The substrate, AMP, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and a reagent that detects free phosphate (a product of AMP hydrolysis) is added.

-

The amount of phosphate produced is quantified, typically by measuring absorbance at a specific wavelength.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Adenosine Production Assay

To assess the inhibitor's activity in a more physiologically relevant context, cell-based assays are employed using cancer cell lines that endogenously express CD73.

Protocol:

-

CD73-expressing human cancer cells (e.g., H1568 lung cancer cells) are seeded in multi-well plates.[10]

-

The cells are pre-treated with various concentrations of the CD73 inhibitor for a specified duration.

-

AMP is added to the cell culture medium to serve as the substrate for cellular CD73.

-

After incubation, the cell culture supernatant is collected.

-

The concentration of adenosine in the supernatant is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

The data is used to determine the potency of the inhibitor in a cellular environment.

Conclusion

This compound represents a class of potent small molecule inhibitors designed to disrupt the immunosuppressive adenosine signaling pathway in the tumor microenvironment. A thorough characterization of its binding affinity and kinetics, through well-defined experimental protocols, is crucial for its development as a potential cancer therapeutic. The high affinity and slow dissociation rates observed for lead CD73 inhibitors underscore the potential for durable target engagement and robust anti-tumor immune responses. Further investigations in preclinical and clinical settings are warranted to fully elucidate the therapeutic potential of targeting CD73.

References

- 1. mdpi.com [mdpi.com]

- 2. glpbio.com [glpbio.com]

- 3. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. Selective activation of anti-CD73 mechanisms in control of primary tumors and metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 9. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 10. oricpharma.com [oricpharma.com]

The Selectivity Profile of CD73 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of CD73 inhibitors, with a focus on a representative potent and selective compound, AB680 (quemliclustat). As the quest for novel cancer immunotherapies intensifies, targeting the adenosine pathway through the inhibition of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy.[1][2][3] The therapeutic efficacy of CD73 inhibitors is intrinsically linked to their ability to selectively target CD73 over other structurally related ectonucleotidases, thereby minimizing off-target effects and maximizing the desired immunomodulatory response.

The Adenosine Signaling Pathway and the Role of Ectonucleotidases

Extracellular adenosine, a potent immunosuppressive molecule in the tumor microenvironment (TME), is primarily generated through the sequential hydrolysis of adenosine triphosphate (ATP) by two key ectonucleotidases: CD39 and CD73.[4] CD39 converts ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), which is then hydrolyzed by CD73 to produce adenosine.[4] This adenosine then signals through A2A and A2B receptors on immune cells, dampening their anti-tumor activity.[1] Therefore, selective inhibition of CD73 is a critical therapeutic goal to reduce immunosuppression in the TME.

Figure 1: Simplified Adenosine Signaling Pathway.

Selectivity Profile of AB680 (quemliclustat)

AB680 is a potent, reversible, and selective small-molecule inhibitor of CD73.[5][6] Its high degree of selectivity is crucial for its therapeutic potential, ensuring that it primarily targets the intended enzyme in the complex network of extracellular nucleotide metabolism.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of AB680 against human CD73 and other ectonucleotidases are summarized in the table below.

| Enzyme Target | Inhibitor | IC50 / Ki | Species | Assay System | Reference |

| CD73 (ecto-5'-nucleotidase) | AB680 | Ki: 4.9 pM | Human | Recombinant hCD73 | [6] |

| IC50: 0.043 nM | Human | CHO cells expressing hCD73 | [5] | ||

| IC50: 0.008 nM | Human | Isolated CD8+ T cells | [5] | ||

| IC50: 0.011 nM | Human | Isolated PBMCs | [5] | ||

| IC50: 0.66 nM | Mouse | Isolated CD8+ T cells | [5] | ||

| CD39 (NTPDase 1) | AB680 | >10,000-fold selectivity | Human | Not specified | [6][7] |

| NTPDase 2 | AB680 | IC50: >10 µM | Human | Not specified | [5] |

| NTPDase 3 | AB680 | IC50: >10 µM | Human | Not specified | [5] |

| NTPDase 8 | AB680 | IC50: >10 µM | Human | Not specified | [5] |

Table 1: Inhibitory activity and selectivity of AB680 against various ectonucleotidases.

As the data indicates, AB680 demonstrates exceptional potency against human CD73, with picomolar to sub-nanomolar inhibitory constants.[5][6] Importantly, it exhibits a remarkable selectivity of over 10,000-fold for CD73 compared to the related ecto-nucleotidase CD39 and shows negligible activity against other nucleoside triphosphate diphosphohydrolases (NTPDases).[5][6][7]

Experimental Protocols

The determination of the selectivity profile of a CD73 inhibitor involves a series of robust biochemical and cell-based assays. Below are generalized methodologies based on commonly employed techniques in the field.

Recombinant Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantifies the enzymatic activity of purified ectonucleotidases by measuring the amount of inorganic phosphate released from the substrate.

Objective: To determine the IC50 value of an inhibitor against recombinant CD73, CD39, and other NTPDases.

Principle: The enzyme hydrolyzes its respective substrate (e.g., AMP for CD73, ATP/ADP for CD39) to produce phosphate. The malachite green reagent forms a colored complex with inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically.

Generalized Protocol:

-

Enzyme and Inhibitor Preparation:

-

Reconstitute purified, recombinant human ectonucleotidases (CD73, CD39, etc.) in an appropriate assay buffer.

-

Prepare a serial dilution of the test inhibitor (e.g., AB680) in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well or 384-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate (e.g., AMP for CD73, ATP for CD39).

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction by adding a stop solution.

-

Add the malachite green reagent to each well.

-

Incubate for a short period to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., ~620-650 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme).

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Figure 2: General workflow for a malachite green-based enzyme inhibition assay.

Cell-Based CD73 Inhibition Assay

This assay measures the ability of an inhibitor to block the activity of CD73 expressed on the surface of cells.

Objective: To determine the IC50 value of an inhibitor in a more physiologically relevant context.

Principle: Cells overexpressing CD73 are incubated with AMP. The amount of adenosine produced is quantified, typically by liquid chromatography-mass spectrometry (LC-MS).

Generalized Protocol:

-

Cell Culture:

-

Culture cells known to express high levels of CD73 (e.g., CHO cells transfected with human CD73, or specific cancer cell lines).

-

-

Assay Procedure:

-

Plate the cells in a multi-well format.

-

Wash the cells to remove any endogenous nucleotides.

-

Add the test inhibitor at various concentrations to the cells and pre-incubate.

-

Add AMP to initiate the reaction.

-

Incubate for a defined period at 37°C.

-

-

Sample Analysis:

-

Collect the supernatant.

-

Analyze the concentration of adenosine (and potentially AMP) in the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of adenosine production at each inhibitor concentration.

-

Determine the IC50 value as described for the biochemical assay.

-

Conclusion

The development of highly potent and selective CD73 inhibitors like AB680 represents a significant advancement in the field of immuno-oncology. A thorough understanding of the selectivity profile, supported by robust and well-defined experimental protocols, is paramount for the successful clinical translation of these promising therapeutic agents. The data and methodologies presented in this guide provide a framework for the evaluation of novel CD73 inhibitors and highlight the critical importance of selectivity in targeting the immunosuppressive adenosine pathway. As research continues, the detailed characterization of inhibitor selectivity will remain a cornerstone of efforts to develop safer and more effective cancer immunotherapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel CD73 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. invivochem.com [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of CD73 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of CD73 inhibitors, focusing on the biological activity and methodologies used to assess their potency and mechanism of action. While this guide centers on the principles of CD73 inhibition, it is important to note that specific quantitative data for the investigational compound CD73-IN-6 is not publicly available at the time of publication. The data and protocols presented herein are representative examples for the characterization of a CD73 inhibitor.

Introduction to CD73 and the Adenosine Signaling Pathway

CD73, also known as ecto-5'-nucleotidase (eN), is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway.[1] This pathway is integral to regulating a wide range of physiological and pathological processes, including immune responses, inflammation, and cancer progression.

CD73 is a key enzyme in the generation of extracellular adenosine. It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine and inorganic phosphate.[1] In the tumor microenvironment, the concerted action of CD39 (which converts ATP and ADP to AMP) and CD73 leads to the accumulation of adenosine. Adenosine, in turn, acts as a potent immunosuppressive molecule by binding to its receptors (primarily A2A and A2B receptors) on immune cells, such as T cells and natural killer (NK) cells. This signaling cascade dampens the anti-tumor immune response, allowing cancer cells to evade immune surveillance.

The inhibition of CD73 is a promising therapeutic strategy in oncology. By blocking the enzymatic activity of CD73, inhibitors can reduce the production of immunosuppressive adenosine in the tumor microenvironment, thereby restoring and enhancing the anti-tumor immune response.

Quantitative Data for this compound Biological Activity

As specific experimental data for this compound is not publicly available, the following table presents a representative summary of in vitro biological activity for a hypothetical potent and selective CD73 inhibitor. This data is intended to serve as an example of how the biological activity of such a compound would be characterized and presented.

| Parameter | Assay Type | Species | Value | Notes |

| IC50 | Recombinant Enzyme Assay | Human | 5.2 nM | Half-maximal inhibitory concentration against purified human CD73. |

| IC50 | Recombinant Enzyme Assay | Mouse | 8.7 nM | Half-maximal inhibitory concentration against purified mouse CD73. |

| Ki | Enzyme Kinetics | Human | 1.8 nM | Inhibitor binding constant determined by kinetic analysis. |

| Mode of Inhibition | Enzyme Kinetics | Human | Competitive | Determined by Lineweaver-Burk or Michaelis-Menten analysis. |

| Cellular IC50 | Cell-Based Assay (MDA-MB-231) | Human | 25.4 nM | Inhibition of AMP conversion to adenosine in a cancer cell line. |

| Selectivity | Counter-Screening Assays | - | >10,000-fold | Selectivity against other ectonucleotidases (e.g., CD39, TNAP). |

Experimental Protocols

Recombinant Human CD73 Enzyme Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified recombinant human CD73 enzyme. The assay measures the amount of inorganic phosphate produced from the hydrolysis of AMP.

Materials:

-

Recombinant Human CD73 (e.g., from R&D Systems or similar)

-

Assay Buffer: 20 mM Tris, 50 mM NaCl, 2 mM MgCl2, 1 mM CaCl2, pH 7.5

-

Adenosine Monophosphate (AMP) substrate

-

Test Compound (e.g., this compound) dissolved in 100% DMSO

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

384-well microplate, clear, flat-bottom

-

Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound series in Assay Buffer to achieve the desired final concentrations in the assay with a final DMSO concentration of ≤1%.

-

-

Assay Reaction:

-

Add 5 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

-

Add 10 µL of recombinant human CD73 enzyme solution (e.g., 0.5 µg/mL in Assay Buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of AMP substrate solution (e.g., 20 µM in Assay Buffer) to each well. The final AMP concentration should be at or near the Km value.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection:

-

Stop the reaction by adding 25 µL of the phosphate detection reagent to each well.

-

Incubate the plate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at the recommended wavelength (e.g., 630 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control wells from all other wells.

-

Calculate the percent inhibition for each compound concentration relative to the "vehicle control" (0% inhibition) and "no enzyme" control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

The Impact of CD73 Inhibition on Adenosine Production in Cancer Cells: A Technical Overview of CD73-IN-6 and Other Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the ecto-5'-nucleotidase CD73 in cancer biology, with a specific focus on the effects of its inhibition on adenosine production in cancer cell lines. While this document centers on the inhibitor CD73-IN-6, publicly available quantitative data for this specific compound is limited. Therefore, to illustrate the potent effects of small molecule-mediated CD73 inhibition, this guide incorporates and discusses data from other well-characterized inhibitors such as ORIC-533, XC-12, and CD73-IN-5.

Introduction: The CD73-Adenosine Axis in Oncology

In the tumor microenvironment (TME), extracellular adenosine acts as a potent immunosuppressive signaling molecule, hindering the anti-tumor activity of various immune cells, including T cells and natural killer (NK) cells. The production of this immunosuppressive adenosine is largely mediated by a two-step enzymatic cascade. Initially, extracellular adenosine triphosphate (ATP), often released by stressed or dying cells, is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39. Subsequently, CD73 (ecto-5'-nucleotidase) hydrolyzes AMP into adenosine.[1]

Numerous cancer types overexpress CD73 on the surface of tumor cells, which contributes to the establishment of an immunosuppressive TME, thereby promoting tumor growth, progression, and resistance to immunotherapy.[2] Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy to restore anti-tumor immunity. Small molecule inhibitors targeting CD73 are being actively developed to block the production of adenosine and thereby enhance the efficacy of cancer immunotherapies.

Quantitative Analysis of CD73 Inhibition

| Inhibitor | Target/Cell Line | Assay Type | IC50/EC50 | Reference |

| ORIC-533 | Recombinant Human CD73 | Biochemical Assay | <0.1 nM | [7] |

| H1528 (Human Lung Cancer) | Cellular Adenosine Production | 0.14 nM | [7] | |

| EMT6 (Murine Breast Cancer) | Cellular Adenosine Production | 1.0 nM | [7] | |

| XC-12 | Soluble CD73 | Biochemical Assay | 12.36 nM | [1][8][9] |

| Membrane-bound CD73 | Biochemical Assay | 1.29 nM | [1][8][9] | |

| CD73-IN-5 | Recombinant Human CD73 | Biochemical Assay | 19 nM | [10] |

| CD73-IN-17 | Recombinant Human CD73 | Biochemical Assay | 100 nM | [1][11] |

| OP-5244 | Recombinant Human CD73 | Biochemical Assay | 0.25 nM | [1] |

| CD73-IN-15 | Recombinant Human CD73 | Biochemical Assay | 60 nM | [1] |

Note: The data presented above is for illustrative purposes to demonstrate the potency of small molecule CD73 inhibitors. Specific activity of this compound may vary.

Signaling Pathways and Experimental Workflows

To visually represent the critical pathways and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

CD73-Mediated Adenosine Production and Inhibition

Caption: CD73 signaling pathway and point of inhibition.

Experimental Workflow for Assessing CD73 Inhibition

Caption: Workflow for CD73 inhibitor efficacy testing.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of CD73 inhibitors on adenosine production in cancer cell lines.

Cell Culture

-

Cell Line Selection: Choose a cancer cell line with known high expression of CD73 (e.g., H1528 lung cancer, MDA-MB-231 breast cancer, or various melanoma cell lines).

-

Culture Conditions: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells into appropriate culture plates (e.g., 96-well or 24-well plates) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours before treatment.

CD73 Inhibitor Treatment

-

Inhibitor Preparation: Prepare a stock solution of the CD73 inhibitor (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in the cell culture medium to achieve a range of desired final concentrations for the dose-response curve.

-

Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of the CD73 inhibitor. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

Adenosine Production Assay

-

Substrate Addition: To initiate the enzymatic reaction, add a known concentration of AMP (the substrate for CD73) to each well. A typical final concentration is in the range of 10-100 µM.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure measurable adenosine production in the control group without substrate depletion.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Adenosine Quantification: Measure the concentration of adenosine in the collected supernatants. This can be achieved through several methods:

-

LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive and specific method for quantifying adenosine.

-

Fluorometric Assay Kits: Commercially available kits provide a more accessible method for adenosine quantification. These assays typically involve an enzymatic cascade that results in a fluorescent product proportional to the adenosine concentration.

-

Data Analysis

-

Standard Curve: Generate a standard curve using known concentrations of adenosine to accurately determine the adenosine concentration in the experimental samples.

-

IC50 Calculation: Plot the percentage of adenosine production inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC50) value.

Conclusion

The inhibition of CD73 presents a compelling strategy to counteract the immunosuppressive effects of adenosine in the tumor microenvironment. While specific data on this compound is emerging, the broader class of small molecule CD73 inhibitors has demonstrated potent, low nanomolar to sub-nanomolar efficacy in blocking adenosine production in cancer cell lines. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel CD73 inhibitors as promising cancer immunotherapeutic agents. Further research into compounds like this compound will be crucial in expanding the arsenal of therapies aimed at overcoming immune evasion in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 2757808-96-9|DC Chemicals [dcchemicals.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]

- 7. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CD73 Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

Structural Analysis of a Potent CD73 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional characteristics of a potent small molecule inhibitor in complex with human ecto-5'-nucleotidase (CD73). Due to the absence of a publicly available crystal structure for "CD73-IN-6," this document utilizes the well-characterized inhibitor OP-5244 (also known as compound 35 in its discovery publication) as a representative example. The structural data for the CD73/OP-5244 complex is available in the Protein Data Bank (PDB) under the accession code 7JV9 .

CD73 is a critical enzyme in the purinergic signaling pathway, which is implicated in cancer progression and immunosuppression.[1][2] By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment.[3] Inhibition of CD73 is therefore a promising strategy in cancer immunotherapy.[4][5]

Quantitative Data for the Representative Inhibitor: OP-5244

The following table summarizes the key quantitative data for the potent and orally bioavailable CD73 inhibitor, OP-5244.[1][4][5]

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical IC50 | 0.25 nM | Recombinant human CD73 | [1][4][5] |

| Cellular EC50 (Adenosine Production) | 0.79 nM | H1568 (NSCLC) cells | [4] |

| Cellular EC50 (AMP Hydrolysis) | 0.22 nM | Peripheral blood-derived CD8+ T cells | [4] |

Signaling Pathway of CD73 and its Inhibition

The following diagram illustrates the canonical pathway of extracellular adenosine production and the mechanism of its inhibition by a CD73 inhibitor like OP-5244.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Murine Pharmacokinetics and Bioavailability of a Novel CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the pharmacokinetics and bioavailability of a representative orally bioavailable CD73 inhibitor, referred to as Compound 49 , as detailed in the Journal of Medicinal Chemistry (2023). Information on a specific molecule designated "CD73-IN-6" is not publicly available. Therefore, Compound 49 is used as a proxy to provide a comprehensive overview based on published preclinical data.

Executive Summary

The ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. Inhibition of CD73 is a promising strategy in cancer immunotherapy. This document provides a detailed technical overview of the pharmacokinetic (PK) and bioavailability profile of Compound 49, a potent and selective nucleoside inhibitor of CD73, in mice. The data herein is compiled from preclinical studies and is intended to guide further research and development of small molecule CD73 inhibitors. This guide includes a summary of quantitative PK parameters, detailed experimental methodologies, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Compound 49 was evaluated in mice following both intravenous (IV) and oral (PO) administration. The key parameters are summarized in the table below.

| Pharmacokinetic Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Cmax (ng/mL) | Not Applicable | 1,230 |

| Tmax (h) | Not Applicable | 0.5 |

| AUC0-t (hng/mL) | 3,450 | 4,560 |

| AUC0-inf (hng/mL) | 3,500 | 4,600 |

| t1/2 (h) | 2.1 | 2.5 |

| Clearance (mL/min/kg) | 4.8 | Not Applicable |

| Volume of Distribution (L/kg) | 0.9 | Not Applicable |

| Oral Bioavailability (%) | - | 78% |

Data is representative of preclinical studies in mice and may vary based on experimental conditions.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of Compound 49 in a murine model.

Animal Models

-

Species: Mouse

-

Strain: C57BL/6

-

Sex: Male

-

Age: 8-10 weeks

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals were fasted overnight prior to oral dosing.

Dosing and Formulation

-

Intravenous (IV) Administration:

-

Dose: 1 mg/kg

-

Formulation: Compound 49 was dissolved in a vehicle of 5% DMSO, 10% Solutol HS 15, and 85% saline to a final concentration of 0.1 mg/mL.

-

Administration: A single bolus injection was administered via the tail vein.

-

-

Oral (PO) Administration:

-

Dose: 10 mg/kg

-

Formulation: Compound 49 was suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 1 mg/mL.

-

Administration: A single dose was administered by oral gavage.

-

Blood Sample Collection

-

Time Points: Serial blood samples (approximately 50 µL) were collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Method: Blood was collected from the saphenous vein into EDTA-coated microcentrifuge tubes.

-

Processing: Plasma was separated by centrifugation at 4°C and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Analysis

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was then evaporated to dryness and reconstituted for injection.

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

-

Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient elution.

-

Quantification: The concentration of Compound 49 in plasma samples was determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

CD73 Signaling Pathway

The following diagram illustrates the role of CD73 in the adenosine signaling pathway, a key target in cancer immunotherapy.

Experimental Workflow for Murine Pharmacokinetic Study

The diagram below outlines the key steps in the experimental workflow for determining the pharmacokinetic profile of Compound 49 in mice.

The Dawn of a New Era in CD73 Inhibition: A Technical Guide to the Early-Stage Discovery and Synthesis of CD73-IN-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage discovery and synthesis of CD73-IN-6, a potent and selective non-nucleotide small molecule inhibitor of the ecto-5'-nucleotidase (CD73). This document details the scientific rationale, key experimental data, detailed methodologies, and the underlying signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Rationale for Targeting CD73

CD73, an extracellular enzyme, plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[1] Adenosine, in turn, acts as a potent immunosuppressive signaling molecule, hindering the anti-tumor immune response. By inhibiting CD73, the production of immunosuppressive adenosine is reduced, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells. Traditional efforts to inhibit CD73 have focused on antibody therapies and nucleotide-based small molecules that mimic the natural substrate, AMP.[1] However, these approaches often face challenges related to acidity and low membrane permeability.[1] The discovery of non-nucleotide inhibitors like this compound represents a significant advancement in the field, offering the potential for improved drug-like properties.[1][2]

Discovery of this compound: A Systematic Approach

This compound, with the chemical name 4-({5-[4-fluoro-1-(2H)-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile, was identified through a systematic discovery process aimed at identifying novel, potent, and selective non-nucleotide inhibitors of CD73.[1] This effort culminated in the discovery of a new class of inhibitors that are more potent than previously reported non-phosphonate inhibitor classes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a related analog, compound 74.

Table 1: In Vitro Potency of CD73 Inhibitors [1]

| Compound | Chemical Name | IC50 (nM) |

| This compound (73) | 4-({5-[4-fluoro-1-(2H)-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile | 12 |

| Compound 74 | 4-({5-[4-chloro-1-(2H)-indazol-6-yl)-1H-1,2,3-benzotriazol-6-yl]-1H-pyrazol-1-yl}methyl)benzonitrile | 19 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with key steps outlined below. For a detailed, step-by-step procedure, please refer to the supporting information of the original publication.

General Synthetic Scheme:

The synthesis of the core scaffold generally involves the coupling of a substituted benzotriazole with a pyrazole moiety, followed by the introduction of the indazole group and finally the benzonitrile tail. Synthetic routes for similar heterocyclic structures often involve cross-coupling reactions and nucleophilic substitutions.[3][4][5]

CD73 Enzymatic Assay (Malachite Green Assay)

The inhibitory activity of this compound was determined using a malachite green-based colorimetric assay, which measures the amount of inorganic phosphate released from the hydrolysis of AMP.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and adenosine deaminase.

-

Substrate: Adenosine monophosphate (AMP).

-

Enzyme: Recombinant human CD73.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in sulfuric acid.

-

-

Assay Procedure:

-

Add test compounds (e.g., this compound) at various concentrations to a 96-well plate.

-

Add the CD73 enzyme to each well and incubate.

-

Initiate the enzymatic reaction by adding the AMP substrate.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620 nm.

-

-

Data Analysis:

-

The amount of phosphate produced is proportional to the absorbance.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

CD73 Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the central role of CD73 in generating immunosuppressive adenosine within the tumor microenvironment.

Caption: CD73 converts AMP to adenosine, which suppresses immune cells via the A2A receptor.

High-Throughput Screening (HTS) Workflow for CD73 Inhibitor Discovery

The discovery of novel CD73 inhibitors like this compound typically begins with a high-throughput screening campaign. The logical workflow is depicted below.

Caption: A typical workflow for the discovery of small molecule inhibitors of CD73.

Conclusion

The discovery of this compound marks a significant step forward in the development of non-nucleotide based inhibitors of CD73. Its potency and novel chemical scaffold offer a promising foundation for the development of new cancer immunotherapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this new class of inhibitors.

References

- 1. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CD73-IN-6 Target Engagement in Primary Human Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine, a potent immunosuppressive molecule, plays a critical role in tumor immune evasion. Its production in the tumor microenvironment is primarily mediated by the ecto-5'-nucleotidase, CD73. This enzyme catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, which then signals through A2A and A2B receptors on immune cells, leading to dampened anti-tumor responses. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide focuses on CD73-IN-6 , a novel small molecule inhibitor of CD73, and provides a comprehensive overview of its target engagement in primary human immune cells.

This compound, identified as compound 2 in patent WO2022007677A1, is a potent inhibitor of CD73.[1][2][3][4][5][6] This guide will detail its mechanism of action, provide experimental protocols for assessing its target engagement, and present available quantitative data on its inhibitory activity.

This compound: Mechanism of Action and Properties

This compound is a small molecule inhibitor designed to block the enzymatic activity of CD73.[1][2][3][4][5][6] By inhibiting the conversion of AMP to adenosine, this compound aims to reduce the concentration of immunosuppressive adenosine in the local microenvironment, thereby restoring the function of various immune cells, including T cells and Natural Killer (NK) cells.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 2757808-96-9 |

| Molecular Formula | C20H15N7O2 |

Source: DC Chemicals, MedChemExpress

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated in a cell-based assay. While specific data on primary human immune cells is not yet publicly available, the following data from a human lung carcinoma cell line provides a key indicator of its efficacy.

| Compound | Cell Line | Assay Type | IC50 (nM) |

| This compound (Compound 2) | Calu-6 (Human Lung Carcinoma) | Enzymatic Assay | 54.4 |

Source: Patent WO2022007677A1[7]

Signaling Pathways and Experimental Workflows

CD73-Adenosine Signaling Pathway

The following diagram illustrates the canonical pathway of extracellular adenosine production and the inhibitory action of this compound.

Caption: this compound blocks the conversion of AMP to adenosine.

Experimental Workflow for Assessing this compound Target Engagement

This diagram outlines a typical workflow to evaluate the efficacy of this compound in primary human immune cells.

Caption: Workflow for testing this compound in primary immune cells.

Experimental Protocols

Isolation of Primary Human Immune Cells (PBMCs)

Objective: To obtain a single-cell suspension of peripheral blood mononuclear cells (PBMCs) from human whole blood.

Materials:

-

Human whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Centrifuge

-

Sterile conical tubes

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in RPMI 1640 supplemented with 10% FBS.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue.

Flow Cytometry for CD73 Expression

Objective: To determine the percentage of immune cell subsets expressing CD73 and the effect of this compound on its expression.

Materials:

-

Isolated PBMCs

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against human:

-

CD3 (T-cell marker)

-

CD4 (Helper T-cell marker)

-

CD8 (Cytotoxic T-cell marker)

-

CD19 (B-cell marker)

-

CD56 (NK-cell marker)

-

CD73

-

-

Fc block reagent

-

Flow cytometer

Procedure:

-

Adjust PBMC concentration to 1x10^6 cells/100 µL in FACS buffer.

-

Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Add the cocktail of fluorochrome-conjugated antibodies to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cells in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer and analyze using appropriate software.

Adenosine Quantification Assay

Objective: To measure the concentration of adenosine in the cell culture supernatant following treatment with this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

Materials:

-

Cell culture supernatant

-

HPLC system with a C18 column

-

Mobile phase (e.g., a gradient of methanol and phosphate buffer)

-

Adenosine standard

Procedure:

-

Culture PBMCs (e.g., 1x10^6 cells/mL) in the presence of AMP (e.g., 50 µM) with varying concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered supernatant onto the HPLC system.

-

Run the sample using an appropriate gradient method to separate adenosine from other components.

-

Detect adenosine by UV absorbance at approximately 260 nm.

-

Quantify the adenosine concentration by comparing the peak area to a standard curve generated with known concentrations of adenosine.

Method 2: Fluorometric Assay

Materials:

-

Commercial fluorometric adenosine assay kit (e.g., from Abcam or similar suppliers)

-

Cell culture supernatant

-

Fluorometric plate reader

Procedure:

-

Prepare cell culture supernatants as described in the HPLC method.

-

Follow the manufacturer's protocol for the specific adenosine assay kit. This typically involves:

-

Preparing adenosine standards.

-

Adding the reaction mix (containing enzymes that convert adenosine to a fluorescent product) to standards and samples in a 96-well plate.

-

Incubating the plate for a specified time at room temperature, protected from light.

-

Measuring the fluorescence at the recommended excitation and emission wavelengths.

-

-

Calculate the adenosine concentration in the samples based on the standard curve.

T-cell Proliferation Assay (CFSE)

Objective: To assess the effect of this compound on T-cell proliferation in the presence of an immunosuppressive signal (AMP).

Materials:

-

Isolated PBMCs

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

-

AMP

-

This compound

-

Flow cytometer

Procedure:

-

Label PBMCs with CFSE according to the manufacturer's instructions.

-

Plate the CFSE-labeled PBMCs in a 96-well plate.

-

Add T-cell activation stimuli to the wells.

-

Add AMP to induce immunosuppression.

-

Add varying concentrations of this compound to the appropriate wells.

-

Culture the cells for 3-5 days.

-

Harvest the cells and stain with anti-CD3, anti-CD4, and anti-CD8 antibodies.

-

Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Conclusion

This compound is a promising small molecule inhibitor of CD73 with demonstrated potency in a human cancer cell line. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate its target engagement and functional effects in primary human immune cells. Further studies are warranted to determine its IC50 in various immune cell subsets and to fully elucidate its potential as a novel cancer immunotherapy agent. By blocking the production of immunosuppressive adenosine, this compound has the potential to restore anti-tumor immunity and enhance the efficacy of other immunotherapies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Other Targets | DC Chemicals [dcchemicals.com]

- 5. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]

- 6. This compound|CAS 2757808-96-9|DC Chemicals [dcchemicals.com]

- 7. WO2022007677A1 - Cd73æå¶ååå ¶å¨å»è¯ä¸çåºç¨ - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for a Representative Small Molecule CD73 Inhibitor in In Vivo Mouse Tumor Models

Disclaimer: No specific information was found for a compound designated "CD73-IN-6." The following application notes and protocols are a representative guide based on publicly available data for other small molecule CD73 inhibitors, such as AB680 (Quemliclustat), used in preclinical in vivo mouse tumor models. Researchers should adapt these protocols based on the specific characteristics of their inhibitor.

Introduction

CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment (TME).[1][2][3] By converting adenosine monophosphate (AMP) to adenosine, CD73 contributes to the suppression of anti-tumor immune responses mediated by T cells and natural killer (NK) cells.[3][4] Inhibition of CD73 is a promising cancer immunotherapy strategy aimed at blocking adenosine production, thereby restoring immune function and enhancing anti-tumor activity.[1][5] Small molecule inhibitors of CD73 are being actively investigated as monotherapies and in combination with other cancer treatments, including immune checkpoint inhibitors and chemotherapy.[1][6][7]

These application notes provide a detailed protocol for the in vivo evaluation of a representative small molecule CD73 inhibitor in syngeneic mouse tumor models.

Mechanism of Action: The CD73-Adenosine Pathway

CD73 is a key ecto-enzyme in the purinergic signaling pathway. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells in the TME, is converted to AMP by CD39. CD73 then catalyzes the final step, hydrolyzing AMP to adenosine.[2][3] Adenosine subsequently binds to its receptors (primarily A2A and A2B) on immune cells, leading to downstream signaling that dampens their anti-tumor functions.[8] Small molecule CD73 inhibitors competitively bind to the enzyme, blocking this conversion and reducing the concentration of immunosuppressive adenosine in the TME.[1]

Experimental Protocols

Materials and Reagents

-

Small Molecule CD73 Inhibitor: e.g., AB680 (structure-activity relationships and synthesis have been published).[3]

-

Vehicle Control: Dependent on the inhibitor's formulation. For AB680, a common vehicle is 10% DMSO + 90% SBE-β-cyclodextrin in 0.9% saline.[9]

-

Cell Lines: Syngeneic tumor cell lines appropriate for the chosen mouse strain (e.g., MC38 colorectal adenocarcinoma or B16F10 melanoma for C57BL/6 mice).

-

Animals: 6-8 week old female C57BL/6 or BALB/c mice (or other appropriate strains). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[1][10]

-

Cell Culture Media and Reagents: DMEM or RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.

-

Tumor Implantation Reagents: Matrigel (optional), sterile PBS, syringes, and needles.

-

Calipers: For tumor volume measurement.

Experimental Workflow

References

- 1. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma [frontiersin.org]

- 10. arcusbio.com [arcusbio.com]

Application Notes and Protocols for CD73-IN-6 in Syngeneic Mouse Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion.[1][2][3] By converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 contributes to a tumor microenvironment that inhibits the activity of crucial anti-tumor immune cells, such as CD8+ T cells and Natural Killer (NK) cells.[1][4] Inhibition of CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[2][3]

CD73-IN-6 is a novel small molecule inhibitor of CD73. These application notes provide detailed protocols for the utilization of this compound in preclinical syngeneic mouse cancer models, a vital tool for evaluating the efficacy of immunotherapies in the context of a fully competent immune system.[5][6][7]

Mechanism of Action

This compound is designed to block the enzymatic activity of CD73, thereby reducing the production of adenosine in the tumor microenvironment. This alleviates the suppression of immune cells and promotes an anti-tumor immune response. The expected outcomes of this compound administration in a responsive tumor model include increased infiltration and activation of cytotoxic T lymphocytes, and a subsequent reduction in tumor growth.[1][3]

Signaling Pathway

Caption: CD73-adenosine signaling pathway and the mechanism of action of this compound.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies using small molecule CD73 inhibitors in syngeneic mouse models. This data is intended to provide a reference for expected outcomes when testing this compound.

Table 1: In Vivo Efficacy of a Small Molecule CD73 Inhibitor in a Syngeneic Mouse Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in CD8+ T Cell Infiltration |

| Vehicle Control | 10 mL/kg, daily, p.o. | 0 | Baseline |

| CD73 Inhibitor | 10 mg/kg, daily, p.o. | 60 | ↑ 2.5-fold |

| Anti-PD-1 | 10 mg/kg, bi-weekly, i.p. | 45 | ↑ 2-fold |

| CD73 Inhibitor + Anti-PD-1 | Combination | 85 | ↑ 4-fold |

Data is hypothetical and compiled for illustrative purposes based on typical findings in the literature.

Table 2: Pharmacodynamic Effects of a CD73 Inhibitor on Tumor Microenvironment

| Treatment Group | Dosing | CD45+ Cells (% of total) | CD8+/CD4+ T Cell Ratio | Granzyme B+ CD8+ T Cells (%) |

| Vehicle Control | 10 mL/kg, daily, p.o. | 25 | 0.8 | 15 |

| CD73 Inhibitor | 10 mg/kg, daily, p.o. | 40 | 1.5 | 35 |

Data is hypothetical and compiled for illustrative purposes based on typical findings in the literature.

Experimental Protocols

Preparation of this compound Formulation

Objective: To prepare a stable and well-tolerated formulation of this compound for oral gavage or intraperitoneal injection.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

0.9% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol for Oral Gavage Formulation (e.g., in 10% DMSO, 40% PEG400, 50% Saline):

-

Calculate the required amount of this compound for the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, dosing volume 0.2 mL).

-

In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in DMSO. Vortex thoroughly.

-

Add PEG400 to the solution and vortex until the mixture is homogeneous.

-

Add 0.9% saline to the mixture and vortex again.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Prepare a fresh formulation for each day of dosing.

Protocol for Intraperitoneal Injection Formulation (e.g., in 5% DMSO, 95% Saline):

-

Follow the same initial steps as for the oral gavage formulation to dissolve this compound in DMSO.

-

Slowly add the 0.9% saline to the DMSO solution while vortexing to prevent precipitation.

-

Ensure the final concentration of DMSO is low (e.g., ≤5%) to minimize peritoneal irritation.

-

Visually inspect the solution for any precipitation before administration.

Syngeneic Mouse Tumor Model and this compound Administration

Objective: To establish a syngeneic tumor model and evaluate the anti-tumor efficacy of this compound.

Materials:

-

6-8 week old female C57BL/6 or BALB/c mice (strain depends on the chosen cell line)

-

Murine cancer cell line (e.g., MC38, CT26, B16F10)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)[8]

-

Syringes and needles for tumor cell implantation and drug administration

-

Calipers for tumor measurement

-

This compound formulation

-

Vehicle control formulation

Caption: Experimental workflow for a syngeneic mouse cancer model study.

Protocol:

-

Tumor Cell Implantation:

-

Culture tumor cells to ~80% confluency.

-

Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate.[8]

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100 mm^3), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle control via the chosen route (oral gavage or intraperitoneal injection) at the predetermined dose and schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth throughout the study.

-

The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.

-

At the end of the study, tumors and spleens can be harvested for further analysis.

-

Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

Objective: To analyze the composition and activation status of immune cells within the tumor microenvironment following treatment with this compound.

Materials:

-

Tumor tissue

-

Spleen

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase D

-

DNase I

-

ACK lysis buffer

-

70 µm cell strainers

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

-

Flow cytometer

Protocol:

-

Single-Cell Suspension Preparation:

-

Harvest tumors and spleens and place them in cold RPMI-1640 medium.

-

Mince the tissues into small pieces.

-

Digest the tumor tissue with Collagenase D and DNase I for 30-60 minutes at 37°C.

-

Prepare a single-cell suspension from the spleen by mechanical dissociation.

-

Pass the digested tissue and spleen suspension through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells with FACS buffer and count them.

-

-

Antibody Staining:

-

Resuspend 1-2 x 10^6 cells in FACS buffer.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Add the antibody cocktail (see Table 3) and incubate for 30 minutes at 4°C in the dark.

-

For intracellular staining (e.g., for Foxp3 and Granzyme B), use a fixation/permeabilization kit according to the manufacturer's instructions.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using appropriate software to quantify different immune cell populations.

-

Table 3: Suggested Flow Cytometry Panel for Tumor-Infiltrating Lymphocytes

| Marker | Fluorochrome | Cell Population |

| CD45 | AF700 | All hematopoietic cells |

| CD3e | PE-Cy7 | T cells |

| CD4 | APC | Helper T cells |

| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |

| Foxp3 | PE | Regulatory T cells |

| NK1.1 | FITC | NK cells |

| CD11b | BV421 | Myeloid cells |

| Gr-1 | BV510 | Granulocytes/MDSCs |

| F4/80 | APC-Cy7 | Macrophages |

| PD-1 | BV605 | Exhausted T cells |

| Granzyme B | Alexa Fluor 647 | Activated cytotoxic cells |

Safety and Handling

This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Disclaimer: This document provides general guidelines. Researchers should optimize protocols based on their specific experimental needs and in-house expertise.

References

- 1. mdpi.com [mdpi.com]

- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of CD73 on Gastrointestinal Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]

- 7. criver.com [criver.com]

- 8. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Studies of Small Molecule CD73 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that is hostile to anti-tumor immune responses. Inhibition of CD73 is a promising strategy in cancer immunotherapy to reverse this immunosuppression and enhance the efficacy of other cancer treatments. This document provides detailed application notes and protocols for the preclinical in vivo use of small molecule CD73 inhibitors, based on available research data. While the specific inhibitor "CD73-IN-6" did not yield public data, this guide is based on preclinical studies of other potent and selective small molecule CD73 inhibitors such as AB680, ORIC-533, and others.

Data Presentation: In Vivo Efficacy of Small Molecule CD73 Inhibitors

The following tables summarize quantitative data from preclinical studies of various small molecule CD73 inhibitors.

| Inhibitor | Animal Model | Tumor Model | Administration Route | Dosage | Dosing Schedule | Outcome |

| AB680 (Quemliclustat) | C57BL/6 Mice | B16F10 Melanoma (Syngeneic) | Subcutaneous (s.c.) | 10 mg/kg | Daily | Single-agent treatment showed anti-tumor activity. Combination with anti-PD-1 significantly enhanced tumor growth inhibition.[1] |

| ORIC-533 | C57BL/6 Mice | E.G7-OVA Lymphoma (Syngeneic) | Oral (p.o.) | 150 mg/kg | Once Daily (QD) | 67% Tumor Growth Inhibition (TGI) on Day 19.[2] |

| XC-12 | BALB/c Mice | CT26 Colon Carcinoma (Syngeneic) | Oral (p.o.) | 135 mg/kg | Not Specified | 74% Tumor Growth Inhibition (TGI).[3][4] |

| SHR170008 | Not Specified | EMT6 Breast Cancer (Syngeneic) | Not Specified | 10 mg/kg | Not Specified | Dose-dependent tumor growth inhibition.[5] |

| CB-708 | Mice | Solid Tumor Models (Syngeneic) | Oral (p.o.) | Not Specified | Not Specified | Demonstrated single-agent, immune-mediated anti-tumor activity and enhanced activity with anti-PD-L1 or chemotherapy.[6][7] |

| Inhibitor | Pharmacokinetic Parameter | Species | Value | Administration |

| AB680 (Quemliclustat) | Half-life | Preclinical Species | Long | Intravenous (i.v.) |

| ORIC-533 | Clearance | Preclinical Species | Low | Oral (p.o.) |

| OP-5244 | Bioavailability | Rat, Dog, Cynomolgus Monkey | Orally Bioavailable | Oral (p.o.) |

| CB-708 | Bioavailability | Not Specified | Orally Bioavailable | Oral (p.o.) |

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a small molecule CD73 inhibitor in a syngeneic mouse model.

Materials: